Aminopentamide (CAS 60-46-8) is a synthetic tertiary amine and nonselective muscarinic receptor antagonist primarily utilized as an active pharmaceutical ingredient (API) in veterinary medicine and as a specialized bioisostere in advanced peptide synthesis [1]. As an anticholinergic agent, it is formulated to reduce gastric motility and visceral spasms, offering a distinct pharmacological profile that isolates gastrointestinal effects more effectively than classical tropane alkaloids[2]. Beyond its clinical utility, specific enantiomers of aminopentamide—notably (R)-4-aminopentamide—serve as effective glutamine surrogates in the synthesis of constrained peptidomimetics, directly enhancing target binding affinity [3]. For procurement professionals, selecting the appropriate chemical form (free base vs. sulfate salt) and stereochemistry is critical, as these parameters dictate aqueous solubility, formulation viability, and downstream cellular permeability.
Substituting aminopentamide with broader-spectrum anticholinergics like atropine often results in unacceptable systemic toxicity profiles in veterinary formulations, specifically regarding dose-limiting mydriasis and salivary inhibition[1]. In medicinal chemistry workflows, attempting to replace the aminopentamide moiety with simpler glutamine surrogates (such as 2-aminoethylcarbamate) during phosphopeptide synthesis leads to significant drops in intact-cell membrane permeability and target binding affinity [2]. Furthermore, procuring the generic aminopentamide free base instead of the sulfate salt for liquid formulations introduces severe solubility bottlenecks; the free base is practically insoluble in water, rendering the material unusable for aqueous injectables or oral solutions without extensive and costly excipient engineering .
In veterinary formulation development, aminopentamide is prioritized over atropine due to its targeted action on the gastrointestinal tract. While aminopentamide possesses approximately 50% of the overall systemic potency of atropine, it demonstrates a significantly greater and longer-lasting reduction in the tone and amplitude of colonic contractions [1]. This localized efficacy is coupled with a marked reduction in dose-limiting systemic side effects, specifically mydriasis and hyposalivation, which are highly pronounced with atropine at equieffective gastrointestinal doses [2].
| Evidence Dimension | Systemic side-effect profile vs. colonic contraction suppression |
| Target Compound Data | Aminopentamide (Greater colonic suppression duration, low salivary/mydriatic effects) |
| Comparator Or Baseline | Atropine (Shorter colonic suppression, high systemic side effects) |
| Quantified Difference | 50% lower general systemic potency but greater GI-specific amplitude reduction |
| Conditions | In vivo pharmacological profiling for veterinary antispasmodic formulations |
Allows veterinary formulators to achieve sustained gastrointestinal relief without triggering the severe systemic anticholinergic side effects associated with standard atropine substitution.
In the synthesis of phosphopeptide inhibitors targeting the STAT3 SH2 domain, (R)-4-aminopentamide serves as a critical glutamine mimic. When substituted into the C-terminal position of the lead peptide (pCinn-Leu-Pro-Gln-NHBn), the aminopentamide derivative achieved an IC50 of 110 nM in fluorescence polarization assays, outperforming the native glutamine-containing lead (IC50 = 138 nM) [1]. The unconstrained side chain and carboxamide structure of aminopentamide provide optimal orientation within the binding pocket, making it a more effective structural building block compared to traditional amino acid precursors [1].
| Evidence Dimension | Target binding affinity (IC50) for STAT3 SH2 domain |
| Target Compound Data | (R)-4-aminopentamide substituted peptide (IC50 = 110 nM) |
| Comparator Or Baseline | Native Gln-NHBn lead peptide (IC50 = 138 nM) |
| Quantified Difference | 20.3% improvement in binding affinity (lower IC50) |
| Conditions | Fluorescence polarization assay of constrained peptidomimetics |
Peptide chemists can utilize this specific precursor to synthesize higher-affinity SH2 domain inhibitors where standard glutamine residues fail to achieve target potency.
Beyond isolated target affinity, the selection of the glutamine surrogate measurably impacts cellular uptake and in vivo efficacy. When incorporated into dipeptide scaffolds (e.g., Haic or Nle-mPro), 4-aminopentamide demonstrated significantly higher potency in inhibiting constitutive Stat3 phosphorylation in intact breast tumor cells compared to alternative surrogates like 2-aminoethylcarbamate and 2-aminoethyl urea [1]. This enhanced cellular permeability is a critical factor for drug discovery procurement, as it bridges the gap between in vitro binding and functional cellular activity [1].
| Evidence Dimension | Intact-cell inhibition of Stat3 phosphorylation |
| Target Compound Data | 4-aminopentamide surrogate (High intact-cell potency) |
| Comparator Or Baseline | 2-aminoethylcarbamate surrogate (Low intact-cell potency) |
| Quantified Difference | Significant enhancement in functional cellular inhibition across intact membranes |
| Conditions | Intact MDA-MB-468 breast tumor cell assays |
Prevents the procurement of cheaper but functionally inferior glutamine surrogates that fail to cross cell membranes in advanced drug discovery workflows.
For procurement teams sourcing aminopentamide for liquid or injectable formulations, specifying the correct salt form is an absolute requirement. The aminopentamide free base (CAS 60-46-8) is practically insoluble in water and exhibits a melting point of 183-184°C, making it unsuitable for direct aqueous dissolution. In contrast, aminopentamide sulfate (CAS 115-51-5, melting point 178-179°C) is highly soluble in both water and ethanol. Attempting to formulate aqueous solutions using the free base will result in precipitation and require the addition of complex solubilizing excipients.
| Evidence Dimension | Aqueous and ethanolic solubility |
| Target Compound Data | Aminopentamide sulfate (Highly soluble in water and ethanol) |
| Comparator Or Baseline | Aminopentamide free base (Practically insoluble in water) |
| Quantified Difference | Binary shift from insoluble to highly soluble |
| Conditions | Standard ambient temperature and pressure formulation conditions |
Directs buyers to procure the sulfate salt for veterinary syrups and injectables, eliminating costly reformulation and solubilization steps required if the free base is mistakenly sourced.
Formulators of veterinary gastrointestinal therapeutics must procure aminopentamide sulfate to leverage its high aqueous solubility for syrups and injectables. Its greater suppression of colonic contractions, combined with a lower incidence of mydriasis compared to atropine, makes it a highly effective API for targeted visceral spasm relief [1].
Medicinal chemists developing constrained peptidomimetics utilize (R)-4-aminopentamide as a high-value glutamine bioisostere. Incorporating this specific precursor significantly lowers the IC50 (down to 110 nM) and enhances the intact-cell permeability of SH2 domain inhibitors, outperforming standard glutamine or carbamate surrogates[2].
Analytical laboratories procure aminopentamide as a baseline reference standard for evaluating the metabolism, clearance, and receptor binding kinetics of nonselective muscarinic receptor antagonists, ensuring accurate comparative data against tropane alkaloids like atropine [3].